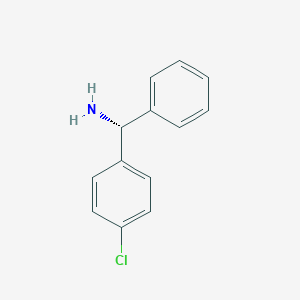

(R)-(4-クロロフェニル)(フェニル)メタンアミン

概要

説明

Synthesis Analysis

The synthesis of compounds related to (R)-(4-Chlorophenyl)(phenyl)methanamine often involves complex organic reactions. For instance, the synthesis of closely related compounds involves the use of 1,3-dipolar cycloaddition reactions, indicating a method that could potentially apply to (R)-(4-Chlorophenyl)(phenyl)methanamine as well. These reactions are crucial for creating specific molecular frameworks with high precision (Younas, Abdelilah, & Anouar, 2014).

Molecular Structure Analysis

Molecular structure and spectroscopic data can be obtained through DFT (Density Functional Theory) calculations, which provide insights into the geometry, vibrational spectra, and potential energy distribution of the molecular vibrations. These calculations can reveal important molecular parameters such as bond lengths and angles, essential for understanding the structural features of (R)-(4-Chlorophenyl)(phenyl)methanamine (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Chemical properties of related compounds suggest that (R)-(4-Chlorophenyl)(phenyl)methanamine might participate in various organic reactions, contributing to its versatility in synthesis. For example, the use of (N-isocyanimino) triphenylphosphorane as an efficient reagent for the preparation of derivatives through in-situ generation of densely functionalized iminophosphoranes shows the potential reactivity of compounds with similar structural frameworks (Ramazani, Rezaei, & Ahmadi, 2012).

Physical Properties Analysis

The analysis of physical properties such as solubility and crystallization behavior can be crucial for the application of (R)-(4-Chlorophenyl)(phenyl)methanamine in various fields. Crystal structure and Hirshfeld surface analysis provide detailed insights into the molecular packing, intermolecular interactions, and overall stability of the compound (Aydın, Akkurt, Turanlı, Banoglu, & Ozcelik, 2021).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity and stability under different conditions, are fundamental for understanding the potential applications of (R)-(4-Chlorophenyl)(phenyl)methanamine. Studies on related compounds, involving quantum chemical, topological, and molecular docking analyses, provide a comprehensive understanding of the molecular behavior, which is indicative of the chemical properties that (R)-(4-Chlorophenyl)(phenyl)methanamine might exhibit (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

科学的研究の応用

合成中間体

“(R)-(4-クロロフェニル)(フェニル)メタンアミン”は、他の複雑な分子の製造における合成中間体として使用できます。 たとえば、同様の化合物である“(R)-(4-ブロモフェニル)(フェニル)メタンアミン”は、合成中間体として使用されます .

δ-オピオイド受容体リガンドの製造

この化合物は、δ-オピオイド受容体リガンドの合成に使用できる可能性があります。 これらのリガンドは、疼痛管理および気分障害の治療に大きな可能性を秘めています .

抗真菌剤

この化合物は、抗真菌剤の合成に使用できる可能性があります。 これは、同様の化合物がこのような薬剤の製造に使用されていることに基づいています .

創薬におけるバイオアイソスター

“(R)-(4-クロロフェニル)(フェニル)メタンアミン”のフェニル基は、創薬におけるバイオアイソスターとして使用できる可能性があります。 バイオアイソスターは、溶解性や親油性などの特性を向上させた薬物を作成するために使用されます .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .

作用機序

Target of Action

Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs . They are used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

Amines, in general, undergo reversible salt formation under acidic conditions . This reaction is common with 3º-amines, and the salts are usually soluble in water .

Pharmacokinetics

Pharmacokinetic data can be analyzed using various computational tools and models . These tools can help in understanding the drug’s bioavailability, its distribution within the body, how it is metabolized, and how it is excreted from the body.

Result of Action

The reaction of amines with nitrous acid can lead to the formation of unstable intermediates, which decompose in solution to yield various products .

Action Environment

The action, efficacy, and stability of ®-(4-Chlorophenyl)(phenyl)methanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the mode of action of amines .

特性

IUPAC Name |

(R)-(4-chlorophenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFODXGEQUOEKN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

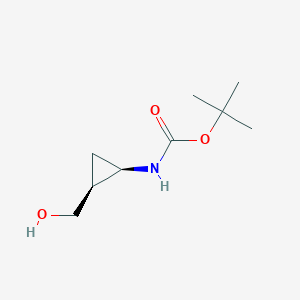

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)

![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)

![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)

![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)